octadec-9-enyl 9-cyclopropylnonanoate
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Overview
Description
Octadec-9-enyl 9-cyclopropylnonanoate: is an organic compound belonging to the class of fatty alcohol esters. These compounds are ester derivatives of fatty alcohols and are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadec-9-enyl 9-cyclopropylnonanoate typically involves the esterification of octadec-9-enol with 9-cyclopropylnonanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadec-9-enyl 9-cyclopropylnonanoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted esters, amides, or ethers.
Scientific Research Applications
Chemistry: Octadec-9-enyl 9-cyclopropylnonanoate is used as a precursor in the synthesis of various complex organic molecules. It is also employed in the study of esterification and transesterification reactions .
Biology: In biological research, this compound is used to study lipid metabolism and the role of fatty alcohol esters in cellular processes .
Industry: In the industrial sector, this compound is used as a surfactant, lubricant, and in the formulation of cosmetics and personal care products .
Mechanism of Action
The mechanism of action of octadec-9-enyl 9-cyclopropylnonanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Octadec-9-enyl acetate: Similar in structure but with an acetate ester group.
Octadec-9-enyl propionate: Similar in structure but with a propionate ester group.
Octadec-9-enyl butyrate: Similar in structure but with a butyrate ester group.
Uniqueness: Octadec-9-enyl 9-cyclopropylnonanoate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
58322-57-9 |
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Molecular Formula |
C30H56O2 |
Molecular Weight |
448.8 g/mol |
IUPAC Name |
octadec-9-enyl 9-cyclopropylnonanoate |
InChI |
InChI=1S/C30H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-23-28-32-30(31)25-22-19-16-15-18-21-24-29-26-27-29/h9-10,29H,2-8,11-28H2,1H3 |
InChI Key |
STXOKSQVJZWHCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCCC1CC1 |
Origin of Product |
United States |
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